molecular formula C19H19BrN4O2S B2478835 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179466-58-0

3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2478835
CAS No.: 1179466-58-0
M. Wt: 447.35
InChI Key: RKUXLIRNHRNXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a triazolothiadiazine derivative characterized by a fused heterocyclic core with methoxy-substituted aryl groups at positions 3 and 4. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Its molecular formula is C₁₉H₁₈N₄O₂S·HBr, with a molecular weight of 437.35 g/mol (estimated). The 4-methoxybenzyl group at position 3 and the 3-methoxyphenyl group at position 6 contribute to its electronic and steric properties, influencing interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S.BrH/c1-24-15-8-6-13(7-9-15)10-18-20-21-19-23(18)22-17(12-26-19)14-4-3-5-16(11-14)25-2;/h3-9,11H,10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUXLIRNHRNXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in an organic solvent like ethyl acetate. This method has been documented to yield various derivatives that exhibit significant biological activity.

Antitumor Activity

Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibit antineoplastic activity across a wide range of cancer cell lines. In vitro studies assessed the effects on 60 different cancer types including leukemia and breast cancer. The fluorescent dye method (sulforhodamine B) was employed to evaluate mitotic activity and cell viability. Notably, certain derivatives showed enhanced activity against MDA-MB-468 breast cancer cells when substituents were varied .

Cancer Type Cell Line Activity Observed
LeukemiaVariousSignificant inhibition
Non-small cell lung cancerA549Moderate inhibition
Colon cancerHCT116High inhibition
MelanomaA375Variable
Ovarian cancerOVCAR-3High inhibition
Renal cancer786-OSignificant inhibition
Prostate cancerLNCaPModerate inhibition
Breast cancerMDA-MB-231High inhibition

The mechanism underlying the antitumor effects appears to involve tubulin polymerization inhibition , disrupting the microtubule network essential for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines .

Other Biological Activities

In addition to its antitumor properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various pathogenic bacteria.
  • Antiproliferative Effects : Inhibition of proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines was confirmed using the MTT assay.
  • Enzyme Inhibition : Significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) were observed .

Case Studies

A notable study highlighted the compound's effectiveness against MDA-MB-468 breast cancer cells when modified with ethyl or pentyl radicals. These modifications resulted in increased antitumor activity compared to the parent compound .

Another investigation into its antibacterial properties revealed that certain derivatives effectively inhibited bacterial growth across multiple strains, showcasing its potential as a therapeutic agent beyond oncology .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antineoplastic activity of derivatives of this compound. A notable investigation involved synthesizing various derivatives and assessing their efficacy against multiple cancer cell lines. The research conducted by the National Cancer Institute involved 60 lines of cancer cells , including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated that these derivatives exhibited promising antitumor activity, suggesting their potential as effective anticancer agents .

Experimental Findings

  • Synthesis Method : The derivatives were synthesized through the interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate.
  • Activity Assessment : The antitumor activity was evaluated using the sulforhodamine B assay to determine mitotic activity in cancer cells.
  • Key Results : Certain derivatives showed enhanced activity against specific cancer types, such as MDA-MB-468 breast cancer cells when substituents like ethyl or pentyl radicals were incorporated .

Pharmacological Potentials

Beyond anticancer properties, the compound's structural framework allows for various pharmacological applications. Research has indicated that triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit:

  • Antimicrobial Activity : Some studies have reported significant antimicrobial effects against various pathogens.
  • Antiviral Properties : The compounds have been tested for their efficacy against HIV-1 and HIV-2, showcasing potential antiviral applications .
  • Cholinesterase Inhibition : Certain derivatives were evaluated for their inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of these compounds. Modifications at specific positions on the triazolo-thiadiazine scaffold can lead to enhanced biological activity. For instance:

SubstituentEffect on Activity
Ethyl/Pentyl at 3-HIncreased antitumor activity against breast cancer cells
Various phenacyl groupsAltered antimicrobial and antiviral efficacy

Case Study 1: Anticancer Efficacy

A series of derivatives were synthesized and tested against a panel of cancer cell lines. The study demonstrated that certain modifications significantly improved cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antiviral Screening

In vitro studies assessed the antiviral activity of specific derivatives against HIV strains. Compounds showed varying degrees of inhibition, indicating a potential pathway for developing new antiviral drugs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo-thiadiazine system undergoes substitutions at position 3 and 7:

Reactivity Hotspots

PositionReactantConditionsProductBiological Impact
3 (Benzyl group)Alkyl halidesK₂CO₃/DMF, 60°CAlkylated derivativesIncreased lipophilicity (logP +0.8)
7 (Thiadiazine S)H₂O₂/AcOHRT, 12 hrSulfoxide derivativesReduced cytotoxicity (IC₅₀ ↑ 40%)

Methoxy groups at 4- and 3-positions resist demethylation under standard acidic conditions (HBr/AcOH, reflux) .

Oxidation-Reduction Reactions

The sulfur center and methoxy groups show distinct redox behavior:

Oxidation Profile

Target SiteOxidizing AgentProductCharacterization Data
Thiadiazine ringmCPBA (1.2 eq)Sulfone derivative¹H NMR δ 8.21 (s, 1H, S=O); MS m/z 489.2 [M+H]+
Methoxy groupsBBr₃ (5 eq)Hydroxy derivativesComplete demethylation at -78°C

Reduction with NaBH₄/CuCl₂ selectively hydrogenates the triazole ring without affecting methoxy substituents .

Cycloaddition and Cross-Coupling Reactions

The electron-rich aromatic systems enable modern synthetic transformations:

Catalytic Reactions

Reaction TypeCatalyst SystemCoupling PartnerApplication
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Arylboronic acidsSAR studies for anticancer activity
Click ChemistryCuSO₄/sodium ascorbatePropargyl alcoholsTriazole-linked conjugates (IC₅₀ ↓ 58% against MCF-7)

DFT calculations (B3LYP/6-31G*) reveal a HOMO density of -5.8 eV at C6, explaining preferential electrophilic attack at this position .

Stability and Degradation Pathways

Critical stability data under pharmaceutical development conditions:

Forced Degradation Studies

ConditionTimeDegradation Products% Remaining
0.1N HCl (40°C)24 hrHydrolyzed thiadiazine82.3%
UV Light (254 nm)48 hrRing-opened triazole67.1%
3% H₂O₂6 hrSulfoxide + demethylated products58.4%

The hydrobromide salt shows enhanced aqueous solubility (12.8 mg/mL) compared to free base (1.2 mg/mL).

This comprehensive reaction profile establishes 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H- triazolo[3,4-b] thiadiazine hydrobromide as a versatile scaffold for medicinal chemistry optimization. The methoxy substituents provide both electronic directionality and metabolic stability, while the triazolo-thiadiazine core enables diverse synthetic modifications to tune pharmacological properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 3 / Position 6) Molecular Weight (g/mol) Key Biological Activity Reference
3-(4-Methoxybenzyl)-6-phenyl-7H-triazolo[3,4-b]thiadiazine 4-Methoxybenzyl / Phenyl 336.41 Anticancer (tubulin inhibition)
3-(3-Chlorophenyl)-6-aryl-7H-triazolo[3,4-b]thiadiazine 3-Chlorophenyl / Aryl 330–380 (varies) Antimicrobial
3-(2,3,4-Trimethoxyphenyl)-6-(4-methylthiophenyl)-7H-triazolo[3,4-b]thiadiazine 2,3,4-Trimethoxyphenyl / 4-Methylthiophenyl 429.0 [M+H]⁺ Tubulin inhibition (IC₅₀ = 0.12 μM)
6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-pyrazol-4-yl)-7H-triazolo[3,4-b]thiadiazine 4-Methoxyphenyl / Pyrazolyl ~400 (estimated) Alkaline phosphatase inhibition
Target Compound (Hydrobromide salt) 4-Methoxybenzyl / 3-Methoxyphenyl 437.35 Under investigation (anticancer)

Key Observations:

Substituent Position and Activity: Methoxy Groups: The 4-methoxybenzyl group in the target compound and 4-methoxyphenyl in analogues (e.g., ) enhance lipophilicity, improving membrane permeability. Electron-Withdrawing Groups: Chloro (e.g., 3-chlorophenyl in ) or nitro substituents (e.g., ) increase electrophilicity, enhancing antimicrobial activity but may reduce metabolic stability.

Salt Form and Solubility :

  • The hydrobromide salt of the target compound improves aqueous solubility compared to free bases (e.g., 3-(4-methoxybenzyl)-6-phenyl analogue ), facilitating in vivo administration.

Biological Activity Trends :

  • Anticancer Activity : Derivatives with trimethoxyphenyl groups (e.g., ) show potent tubulin inhibition (IC₅₀ < 1 μM), attributed to interactions with the colchicine-binding site. The target compound’s dual methoxy groups may mimic this activity but require validation .
  • Antimicrobial Activity : 3-Chlorophenyl analogues () exhibit broad-spectrum activity (MIC = 8–32 μg/mL against S. aureus), while the target compound’s methoxy-rich structure may prioritize eukaryotic targets over bacterial ones.

Key Observations:

  • The target compound’s synthesis follows a condensation pathway common to triazolothiadiazines (), achieving moderate yields (70–78%).
  • Mitsunobu reactions () and DMF-mediated condensations () offer higher regioselectivity for complex substituents but require stringent conditions.

Pharmacokinetic and Physicochemical Properties

Table 3: Calculated Properties of Selected Analogues

Compound logP Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors Solubility (mg/mL)
Target Compound (Hydrobromide) 3.8 77.6 5 >10 (in water)
3-(4-Methoxybenzyl)-6-phenyl analogue 3.5 67.3 4 <1 (free base)
3-(3-Chlorophenyl)-6-aryl analogue 4.2 65.8 3 <1
Tubulin Inhibitor () 4.1 85.2 6 ~5 (DMSO)

Key Observations:

  • The hydrobromide salt reduces logP (3.8 vs. 3.5 for free base ), balancing lipophilicity and solubility.
  • High topological polar surface area (77.6 Ų) suggests moderate blood-brain barrier penetration, limiting CNS applications .

Q & A

Basic: What synthetic strategies are employed to prepare triazolothiadiazine derivatives like this compound?

Answer:
The synthesis typically involves cyclization of 4-amino-1,2,4-triazole-3-thiol derivatives with carbonyl-containing intermediates. Key steps include:

  • Core formation : Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with fenacyl bromides or propynal derivatives under basic conditions (e.g., KOH in ethanol or NaH in toluene) to form the triazolothiadiazine core .
  • Substituent introduction : Methoxybenzyl and methoxyphenyl groups are introduced via nucleophilic substitution or condensation reactions. For example, 1-(4-methoxyphenyl)ethan-1-one is used as a precursor for pyrazole moieties .
  • Salt formation : Hydrobromide salts are generated by treating the free base with HBr in a polar solvent like ethanol .

Basic: How is the molecular structure of this compound confirmed?

Answer:
Structural validation relies on:

  • 1H NMR and IR spectroscopy : To identify functional groups (e.g., methoxy peaks at ~3.8 ppm in 1H NMR, C-O-C stretches at ~1250 cm⁻¹ in IR) .
  • X-ray crystallography : Determines bond lengths, angles, and crystal packing. Monoclinic systems (space group Pc) are common, with mean C–C bond lengths of ~1.5 Å .
  • Elemental analysis : Confirms %C, %H, %N, and %S within ±0.3% of theoretical values .

Advanced: How do substituents (e.g., methoxy groups) influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy positioning : The 4-methoxybenzyl group enhances lipophilicity, improving membrane permeability, while the 3-methoxyphenyl group may sterically hinder target binding .
  • Antifungal activity : Methoxy-substituted derivatives show higher inhibition of 14-α-demethylase lanosterol (PDB: 3LD6) due to hydrophobic interactions in the enzyme’s active site .
  • Antibacterial optimization : 2-Alkoxyphenyl groups at position 6 improve activity against S. aureus (MIC: 8–16 µg/mL) compared to unsubstituted analogs .

Advanced: How can contradictions in biological activity data across derivatives be resolved?

Answer:
Contradictions arise due to:

  • Solubility variations : Hydrobromide salts (e.g., this compound) enhance aqueous solubility, reducing false negatives in in vitro assays .
  • Enzyme specificity : Use isoform-selective assays (e.g., CYP51A vs. CYP51B for antifungal activity) to clarify target engagement .
  • Statistical rigor : Replicate experiments with ≥3 biological replicates and apply multivariate analysis (e.g., PCA) to distinguish noise from true SAR trends .

Advanced: What computational methods predict target interactions for this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like 14-α-demethylase. Key parameters include a grid box size of 25 ų and Lamarckian genetic algorithms .
  • MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns simulations) .
  • Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors near the triazole ring) using MOE or Phase .

Basic: What reaction conditions optimize cyclization steps during synthesis?

Answer:

  • Solvent selection : Toluene or DMF at 80–100°C for 6–12 hours .
  • Catalysts : KOH or NaH (1.2–1.5 eq.) to deprotonate thiols and initiate cyclization .
  • Stoichiometry : A 1:1 molar ratio of triazole-thiol to carbonyl precursor minimizes side products .

Advanced: How can reaction yields for triazolothiadiazine core formation be improved?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) with 15–20% higher yields .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
  • Workup modifications : Precipitation in ice-cwater followed by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) removes unreacted starting materials .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Recrystallization : Ethanol/water (7:3) at 4°C yields crystals with >95% purity .
  • Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .
  • HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve ≥99% purity for biological assays .

Advanced: How is crystallographic data analyzed to confirm molecular conformation?

Answer:

  • Data collection : Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K .
  • Refinement : SHELXL-2018/3 refines anisotropic displacement parameters, achieving R values <0.06 .
  • Validation : PLATON checks for missed symmetry and ADDSYM resolves space group ambiguities .

Advanced: What strategies mitigate solubility challenges during biological testing?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility in aqueous buffers .
  • Salt forms : Hydrobromide salts improve solubility in PBS (pH 7.4) by 3–5× compared to free bases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.